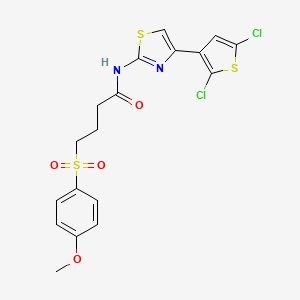

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Descripción

Propiedades

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O4S3/c1-26-11-4-6-12(7-5-11)29(24,25)8-2-3-16(23)22-18-21-14(10-27-18)13-9-15(19)28-17(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMAENFPRDUXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a dichlorothiophene derivative.

Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

Formation of the Butanamide Moiety: The final step involves the formation of the butanamide group, which can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like hydrogen gas with a palladium catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) for catalytic hydrogenation.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced amides or amines.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The presence of the thiazole and thiophene rings, along with the sulfonyl group, suggests it might have activity against certain diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to specific molecular targets, while the sulfonyl group might enhance solubility and bioavailability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide

- Structural Similarities : Shares the sulfonylbutanamide group and thiazole core.

- Key Differences :

- Substituents : Fluorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) in the target compound.

- Core Heterocycle : Benzo[d]thiazole vs. dichlorothiophene-substituted thiazole.

- Synthesis : Prepared via sequential sulfide oxidation and amidation, analogous to the target compound’s likely synthesis route. The fluorophenyl group may enhance metabolic stability compared to methoxy .

- Activity: Not explicitly reported, but fluorinated sulfonamides often exhibit improved membrane permeability .

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Structural Similarities : Contains sulfonylphenyl and halogenated aryl groups.

- Key Differences :

- Core Structure : Triazole-thione vs. thiazole.

- Tautomerism : Exists as thione tautomers, unlike the stable thiazole ring in the target compound.

- Spectral Data : IR spectra confirm absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹), highlighting tautomeric stability. This contrasts with the target compound’s rigid thiazole core .

- Activity : Triazole-thiones are often explored as enzyme inhibitors, suggesting the target compound’s sulfonamide-thiazole system could mimic this activity .

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

- Structural Similarities : Methoxyphenyl-thiazole moiety.

- Key Differences :

- Side Chain : Hydrazine hydrobromide vs. sulfonylbutanamide.

- Bioactivity : Demonstrated cardioprotective effects superior to Levocarnitine and Mildronate in hypoxia models.

- Relevance : The methoxyphenyl-thiazole unit may contribute to bioactivity, suggesting the target compound’s dichlorothiophene-thiazole core could enhance target selectivity or potency .

Data Tables

Table 1. Structural and Functional Group Comparison

| Compound | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | Thiazole | 2,5-Dichlorothiophen-3-yl, 4-methoxyphenylsulfonyl | Halogenated, electron-donating sulfonyl |

| 4-((4-Fluorophenyl)sulfonyl)-... [1] | Benzo[d]thiazole | Fluorophenylsulfonyl | Enhanced metabolic stability |

| Triazole-thiones [7–9] [2] | 1,2,4-Triazole | Halogenated phenylsulfonyl | Tautomerism, enzyme inhibition |

| Hydrazine hydrobromide [3] | Thiazole | Methoxyphenyl, tetrahydroazepine | Cardioprotective activity |

Research Findings and Implications

- Bioactivity Potential: The cardioprotective efficacy of the methoxyphenyl-thiazole analog suggests the target compound’s sulfonylbutanamide chain could extend half-life or solubility.

Actividad Biológica

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H12Cl2N2O3S3 |

| Molecular Weight | 447.37908 g/mol |

| CAS Number | 896365-36-9 |

| Structural Formula | Structure |

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific protein targets involved in cellular processes. Notably, it has been shown to bind to the colchicine site on tubulin, which is similar to other known tubulin inhibitors. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

The compound has demonstrated promising anticancer activity across various cell lines. In vitro studies have shown that it significantly inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, it has been tested against gastric cancer cell lines (SGC-7901), where it exhibited potent cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against a range of pathogens. Studies indicate that it effectively inhibits bacterial growth and has potential applications in treating infections caused by resistant strains .

Case Studies

- Study on Cancer Cell Lines : A study evaluated the compound's efficacy against various cancer cell lines, reporting an IC50 value of 0.004 μM against CDK2 and 0.009 μM against CDK9, indicating its high potency as a dual inhibitor .

- Antimicrobial Assessment : Another research effort assessed its antimicrobial properties, revealing that the compound significantly reduced the viability of several bacterial strains in a dose-dependent manner .

Research Findings

Recent studies have elucidated the structure-activity relationships (SAR) of this compound, highlighting modifications that enhance its biological activity. For example, substituents on the thiazole ring and variations in the sulfonamide group have been shown to influence both potency and selectivity against target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can purity be ensured?

- Methodological Answer : The compound’s synthesis likely involves multi-step organic reactions, such as Suzuki coupling for the thiophene-thiazole core and sulfonylation for the butanamide moiety. Key steps include:

- Friedel-Crafts acylation to introduce sulfonyl groups (as seen in analogous sulfonamide syntheses) .

- Heterocyclic ring formation (thiazole/thiophene) using catalysts like Pd(PPh₃)₄ under inert conditions.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (deviation ≤0.4% for C, H, N) .

Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structure?

- Methodological Answer :

- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiophene/thiazole) and sulfonyl groups (δ 3.8–4.2 ppm for -SO₂-). Use DEPT-135 to distinguish CH₃/CH₂ groups in the butanamide chain .

- IR Spectroscopy : Confirm sulfonamide (asymmetric SO₂ stretch at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) and amide C=O (1660–1680 cm⁻¹). Absence of NH stretches (~3300 cm⁻¹) indicates full substitution .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence regioselectivity in thiophene-thiazole coupling?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution in thiophene rings but may reduce thiazole stability. Dichloromethane/THF mixtures balance reactivity and stability .

- Temperature : Lower temperatures (0–5°C) favor kinetic control (meta-substitution on thiophene), while higher temps (60–80°C) promote thermodynamic para-products. Monitor via TLC and adjust based on intermediate stability .

Q. What computational methods predict the compound’s reactivity in biological assays?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis set for sulfonamide groups .

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations (NAMD, 100 ns trajectories) to assess stability of ligand-protein interactions .

Q. How to resolve contradictions in solubility data across experimental batches?

- Methodological Answer :

- Controlled crystallization : Use polymorph screening (solvents: acetone, methanol, acetonitrile) to identify stable crystalline forms. Characterize via PXRD and DSC to correlate solubility with crystal packing .

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to rationalize discrepancies. For example, higher δP values may explain poor solubility in nonpolar solvents .

Q. What experimental designs optimize yield while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs. Variables: molar ratios (amine:sulfonyl chloride), reaction time, catalyst loading. Response surface methodology identifies optimal conditions .

- In-line analytics : Use ReactIR to monitor intermediate formation (e.g., sulfonamide anion peaks at 1250 cm⁻¹). Terminate reactions at >90% conversion to prevent byproduct formation .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks near δ 2.5 ppm?

- Methodological Answer :

- Residual solvents : Check for DMSO-d₆ (δ 2.5 ppm) or THF impurities. Use deuterated chloroform (CDCl₃) for cleaner baselines.

- Tautomeric equilibria : Thiazole-thiol/thione tautomers (e.g., δ 2.4–2.7 ppm for -SH protons) may arise if purification is incomplete. Confirm via LC-MS and thiol-specific assays (Ellman’s reagent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.